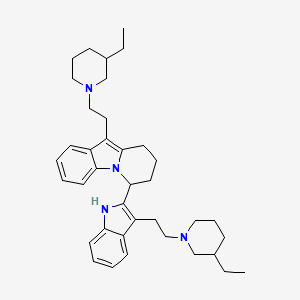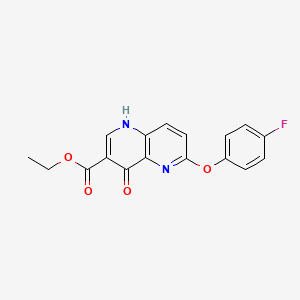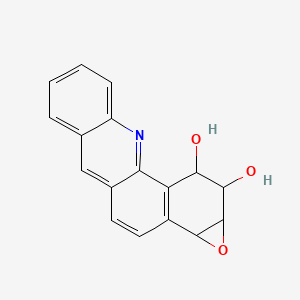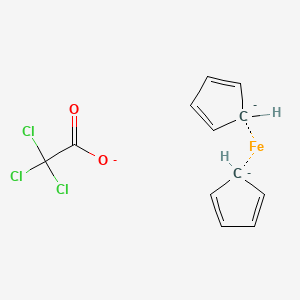
Ferricenium trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferricenium trichloroacetate is an organometallic compound that features a ferricenium cation paired with a trichloroacetate anion. This compound is derived from ferrocene, a well-known organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom. This compound is notable for its unique electrochemical properties and its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferricenium trichloroacetate can be synthesized through the oxidation of ferrocene using trichloroacetic acid. The reaction typically involves mixing ferrocene with trichloroacetic acid in an organic solvent such as benzene. The reaction is carried out under conditions of oxygen saturation to ensure complete oxidation. The product can be isolated by recrystallization from water .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation of ferrocene using trichloroacetic acid under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and efficient product isolation techniques such as crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions: Ferricenium trichloroacetate undergoes various chemical reactions, including:
Oxidation: The ferricenium ion can be reduced back to ferrocene under suitable conditions.
Substitution: The trichloroacetate anion can be replaced by other anions in exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include trichloroacetic acid and other strong acids.
Substitution: Reactions typically involve the use of other anions such as chloride or bromide in the presence of suitable solvents.
Major Products:
Reduction: The major product is ferrocene.
Substitution: The products depend on the substituting anion, resulting in various ferricenium salts.
Scientific Research Applications
Ferricenium trichloroacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ferricenium trichloroacetate involves its redox properties. The ferricenium ion can undergo electron transfer reactions, making it a useful redox mediator. In biological systems, its antitumor activity is thought to be related to its ability to generate reactive oxygen species, which can induce apoptosis in cancer cells . The compound’s interaction with cellular components and its ability to disrupt cellular processes are key aspects of its mechanism of action.
Comparison with Similar Compounds
Ferricenium trichloroacetate can be compared with other ferricenium salts and ferrocene derivatives:
Ferricenium Picrate: Similar to this compound, ferricenium picrate has shown antitumor activity but differs in its anion composition.
Tetrachloroferrates (III): These compounds also contain iron but differ in their coordination environment and overall properties.
This compound stands out due to its unique combination of electrochemical properties and potential biological activity, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
12636-57-6 |
|---|---|
Molecular Formula |
C12H10Cl3FeO2-3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;iron;2,2,2-trichloroacetate |
InChI |
InChI=1S/2C5H5.C2HCl3O2.Fe/c2*1-2-4-5-3-1;3-2(4,5)1(6)7;/h2*1-5H;(H,6,7);/q2*-1;;/p-1 |
InChI Key |
LZXJJUHMGQTOSQ-UHFFFAOYSA-M |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=O)(C(Cl)(Cl)Cl)[O-].[Fe] |
Related CAS |
12125-80-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



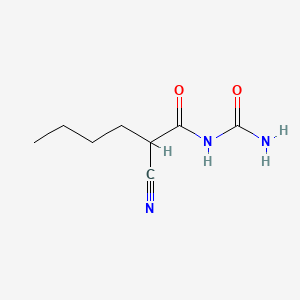
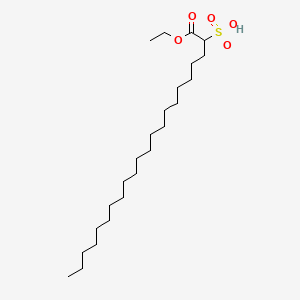
![N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-aniline](/img/structure/B12789283.png)

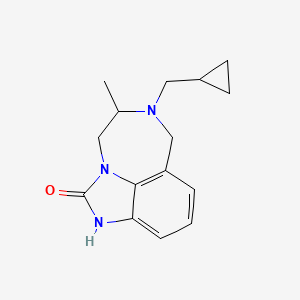
![8-methyl-8-azabicyclo[3.2.1]octan-3-one;2,4,6-trinitrophenol](/img/structure/B12789293.png)
![Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B12789295.png)

![Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B12789299.png)
